molecular formula C7H16N2O B8608048 N-hydroxy-heptanimidamide

N-hydroxy-heptanimidamide

Cat. No.: B8608048
M. Wt: 144.21 g/mol
InChI Key: MFARTVBWERMILW-UHFFFAOYSA-N
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Description

N-hydroxy-heptanimidamide is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-hydroxy-heptanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hydroxy-heptanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N'-hydroxyheptanimidamide

InChI

InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(8)9-10/h10H,2-6H2,1H3,(H2,8,9)

InChI Key

MFARTVBWERMILW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=NO)N

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Profile and Stability Assessment of N-Hydroxy-heptanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[2]

N-hydroxy-heptanimidamide (also referred to as heptanimidoxime) represents a critical class of amidoxime intermediates.[1] In drug development, this moiety is frequently utilized as a prodrug strategy to improve the oral bioavailability of amidines (e.g., in antithrombotic agents like ximelagatran).[2] The N-hydroxy group reduces the basicity of the parent amidine (pKa ~11 → ~5), enhancing membrane permeability before undergoing metabolic reduction in vivo.

However, the thermodynamic stability of this functional group is non-trivial. It exhibits a complex profile governed by tautomeric equilibrium , pH-dependent hydrolysis , and exothermic thermal decomposition (Lossen-type rearrangement).[2][1] This guide provides the structural logic and experimental frameworks required to assess and mitigate these stability risks.

Physicochemical Baseline: The Thermodynamic Landscape

To stabilize N-hydroxy-heptanimidamide, one must first understand the energetic states of the molecule.[1]

Tautomeric Equilibrium

The amidoxime group exists in equilibrium between the amide oxime (dominant) and the hydroxy amidine forms. Furthermore, geometric isomerism (


) plays a significant role in lattice energy and solution stability.
  • Z-Isomer (Syn): Generally the thermodynamic sink (most stable) due to an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.

  • E-Isomer (Anti): Less stable; often converts to the Z-form in solution but can be trapped in crystal lattices depending on solvent choice during recrystallization.[1]

Acid-Base Dissociation

The stability of the molecule is heavily influenced by its protonation state. The amphoteric nature of the amidoxime group creates a "V-shaped" stability profile.[1]

  • Protonated (

    
    ):  Protonation occurs at the imino nitrogen (
    
    
    
    ).[1]
  • Deprotonated (

    
    ):  Deprotonation of the hydroxyl group (
    
    
    
    ).[1]

Implication: The molecule is thermodynamically most stable at neutral to slightly acidic pH (pH 6–7), where it exists primarily as the neutral species.

Thermal Stability & Safety Hazards (Critical)

Warning: Amidoximes contain the energetic


 bond.[3] Bulk heating can trigger autocatalytic decomposition.[2][1]
The Lossen Rearrangement Risk

While classic Lossen rearrangement requires O-acylation, free amidoximes can undergo a "self-Lossen" type decomposition or dehydration at elevated temperatures.[1]

  • Dehydration: Conversion to heptanenitrile (

    
    ) and hydroxylamine.[1]
    
  • Rearrangement: Migration of the alkyl group to the nitrogen, potentially forming isocyanates or ureas, often accompanied by gas evolution (

    
    , 
    
    
    
    ).[2]
Differential Scanning Calorimetry (DSC) Interpretation

A sharp endotherm (melting) followed immediately by a broad exotherm indicates decomposition.[1]

  • Target

    
    :  For alkyl amidoximes, decomposition often begins shortly above the melting point.
    
  • Safety Rule: If the decomposition energy (

    
    ) exceeds 100 J/g, the compound must be treated as potentially explosive during scale-up.
    

Hydrolytic Degradation Pathways[2][4]

In aqueous solution, N-hydroxy-heptanimidamide degrades via two primary pH-dependent mechanisms.

Acid-Catalyzed Hydrolysis (pH < 4)

Nucleophilic attack of water on the protonated imino carbon leads to the cleavage of the


 bond, releasing hydroxylamine and forming heptanamide  or heptanoic acid .
Base-Catalyzed Degradation (pH > 9)

At high pH, the deprotonated oxime acts as a nucleophile or undergoes elimination, often reverting to the nitrile (heptanenitrile) or hydrolyzing to the carboxylate.

Visualization of Degradation Pathways[1]

DegradationPathways Prodrug N-hydroxy-heptanimidamide (Neutral) Protonated Protonated Species (pH < 5) Prodrug->Protonated H+ Deprotonated Anionic Species (pH > 10) Prodrug->Deprotonated OH- Nitrile Heptanenitrile (Dehydration) Prodrug->Nitrile Thermal Dehydration Isocyanate Heptyl Isocyanate (Lossen-like) Prodrug->Isocyanate Thermal (>100°C) Rearrangement Amide Heptanamide + Hydroxylamine Protonated->Amide Hydrolysis (k_acid) Deprotonated->Nitrile Elimination Acid Heptanoic Acid + NH3 Amide->Acid Slow Hydrolysis

Caption: Primary degradation pathways of N-hydroxy-heptanimidamide under pH stress and thermal stress.[1]

Self-Validating Experimental Protocols

Do not rely on generic literature values. Use these protocols to generate site-specific data for your specific lot of N-hydroxy-heptanimidamide.

Protocol A: Thermal Safety Screening (DSC)

Purpose: To determine the safe operating window and melting point.

  • Preparation: Weigh 2–4 mg of dried sample into a hermetically sealed gold or high-pressure steel pan (to contain volatile decomposition products).

  • Reference: Empty pan of the same material.

  • Ramp: Heat from 25°C to 250°C at 5°C/min.

  • Analysis:

    • Identify

      
       (Endotherm onset).[1]
      
    • Identify

      
       (Exotherm onset).[1]
      
    • Logic: If

      
      , the material is thermally labile.[1] Do not dry in an oven; use vacuum desiccation at ambient temperature.[1]
      
Protocol B: pH-Rate Profiling (HPLC)

Purpose: To establish solution shelf-life.[1]

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 5.0, 7.4, and 10.0. Adjust ionic strength to 0.15 M with NaCl.[2][1]

  • Stock Solution: Dissolve N-hydroxy-heptanimidamide in Acetonitrile (1 mg/mL).

  • Incubation: Spike stock into buffers (final conc. 50 µg/mL). Incubate at 40°C (accelerated).

  • Sampling: Inject at

    
     hours.
    
  • HPLC Method (Self-Validating):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).[2]

    • Mobile Phase: Gradient 5% to 95% ACN in 0.1% Formic Acid.[1]

    • Detection: UV at 210 nm (amide bond) and 230 nm (oxime).[1]

    • Validation Criterion: The peak area of the parent must decrease with first-order kinetics (

      
       vs time is linear). If curvature exists, check for autocatalysis or solubility precipitation.[1]
      

Data Presentation Standards

When documenting your stability findings, organize data into the following structure to facilitate rapid decision-making.

Table 1: Solid State Thermodynamic Data (Template)
ParameterExperimental ValueMethodRisk Assessment
Melting Point (

)
[Value] °CDSC (5°C/min)Purity indicator. Lower

suggests impurities.[2][1]
Decomposition Onset (

)
[Value] °CDSC (Sealed)Critical: If < 100°C, cold storage required.
Decomposition Energy (

)
[Value] J/gDSC IntegrationIf > 500 J/g, explosion hazard.[1]
Hygroscopicity% Weight GainDVS (at 80% RH)Hydrolysis risk in solid state.[1]
Table 2: Solution Stability Half-Life ( )
Condition

(

)

(Hours)
Major Degradant
pH 2.0 (Acid)[Calc][Calc]Heptanamide
pH 7.4 (Physiological)[Calc][Calc]Stable (Target)
pH 10.0 (Base)[Calc][Calc]Heptanenitrile

Experimental Workflow Visualization

The following diagram outlines the logical flow for assessing the stability of a new batch of N-hydroxy-heptanimidamide.

StabilityWorkflow cluster_Solid Solid State Characterization cluster_Liquid Solution State Kinetics Start Batch Synthesis N-hydroxy-heptanimidamide DSC DSC Analysis (Thermal Hazard) Start->DSC Solubility Solubility Profiling (logP / pKa) Start->Solubility XRD PXRD (Polymorph Check) DSC->XRD If crystalline Decision Stability Profile Acceptable? DSC->Decision Stress Stress Testing (Acid/Base/Oxidation) Solubility->Stress Stress->Decision Formulation Proceed to Formulation Decision->Formulation Yes Redesign Structural Mod. or Salt Selection Decision->Redesign No

Caption: Step-by-step workflow for the thermodynamic and kinetic assessment of amidoxime stability.

References

  • Clement, B. (2002).[2][1] Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][3][4] Drug Metabolism Reviews, 34(3), 565–579.[2] Link

  • Ehlers, E., et al. (1996).[2][1] Synthesis and analysis of N-hydroxyamidines (amidoximes). Fresenius' Journal of Analytical Chemistry, 354, 833–837.[2][1] Link[1]

  • Kalgutkar, A. S., et al. (2011).[2][1] Metabolism-Guided Drug Design: Optimization of N-Hydroxy-Amidine Prodrugs. In Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.[1] Link

  • Wang, J., et al. (2015).[2][1] Lossen Rearrangement: Current Developments. Current Organic Synthesis, 12(5).[1] Link

Sources

Heptanamidoxime Compounds: A Technical Guide to Their History, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of heptanamidoxime compounds, situated within the broader historical and scientific context of amidoximes. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry, historical milestones, synthetic methodologies, and the burgeoning applications of this important chemical class.

Introduction: The Amidoxime Functional Group

Amidoximes are a class of organic compounds characterized by the presence of a hydroxylamino group (=N-OH) and an amino group (-NH2) attached to the same carbon atom. This unique structural feature imparts a rich and versatile chemistry, making them valuable intermediates in organic synthesis and key pharmacophores in medicinal chemistry.[1] Heptanamidoxime, as a member of this family, possesses a seven-carbon aliphatic chain, which influences its physicochemical properties such as lipophilicity and steric profile.

The true significance of amidoximes in drug development lies in their dual role as bioisosteres and prodrugs.[1][2] Bioisosterism, a strategy to replace a functional group within a bioactive molecule with another that retains similar biological activity but with improved properties, is a cornerstone of modern medicinal chemistry.[3] Amidoximes are often employed as bioisosteres for carboxylic acids and amides, offering advantages in terms of metabolic stability, cell permeability, and target engagement.[2][4] Furthermore, their ability to be metabolized in vivo to the corresponding amidines makes them effective prodrugs, enhancing the oral bioavailability of potent but poorly absorbed therapeutic agents.[5]

A Historical Perspective: The Discovery of Amidoximes

The journey of amidoximes began in the late 19th century. The first synthesis of an amidoxime, specifically formamidoxime, was reported in 1873 by Lossen and Schigerdecker.[6][7] However, it was not until 1884 that the correct chemical structure of amidoximes was elucidated through the work of Tiemann.[6][7] These pioneering studies laid the groundwork for over a century of research into the synthesis and reactivity of this versatile functional group.

Early research focused on understanding the fundamental chemistry of amidoximes, including their tautomerism and reactivity with various electrophiles and nucleophiles. It was recognized early on that amidoximes could serve as precursors to a wide array of heterocyclic compounds, further expanding their synthetic utility.[1] The 20th century saw a gradual increase in interest in amidoximes, with their applications extending beyond synthetic chemistry into areas such as coordination chemistry and materials science.[8] However, it was the recognition of their significant biological activities in the latter half of the 20th century that truly propelled amidoximes into the spotlight of medicinal chemistry and drug discovery.

The Synthesis of Heptanamidoxime: Established Methodologies

The most prevalent and straightforward method for the synthesis of heptanamidoxime, and amidoximes in general, is the nucleophilic addition of hydroxylamine to a nitrile precursor, in this case, heptanenitrile.[6][7] This reaction is typically carried out under mild conditions and is amenable to a wide range of substrates.

Standard Experimental Protocol: Synthesis of Heptanamidoxime from Heptanenitrile

Objective: To synthesize heptanamidoxime via the reaction of heptanenitrile with hydroxylamine.

Materials:

  • Heptanenitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve heptanenitrile (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of heptanenitrile.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude heptanamidoxime.

  • The crude product can be purified by recrystallization or column chromatography.

Causality in Experimental Choices:

  • Excess Hydroxylamine: Using a slight excess of hydroxylamine hydrochloride and sodium carbonate ensures the complete conversion of the starting nitrile.

  • Base: Sodium carbonate is used to neutralize the hydrochloric acid generated from hydroxylamine hydrochloride, liberating the free hydroxylamine for the nucleophilic attack.

  • Solvent System: The ethanol/water solvent system is chosen to ensure the solubility of both the organic nitrile and the inorganic hydroxylamine salt.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing for a shorter reaction time.

Alternative Synthetic Routes

Characterization of Heptanamidoxime

The successful synthesis of heptanamidoxime is confirmed through various analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the heptyl chain, a broad singlet for the -NH₂ protons, and a broad singlet for the -OH proton.
¹³C NMR Signals for the seven carbons of the heptyl chain and a signal for the amidoxime carbon.
FT-IR Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200 cm⁻¹), and C=N stretching (around 1650 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of heptanamidoxime.

Applications of Heptanamidoxime Derivatives in Drug Discovery

The true potential of heptanamidoxime lies in its incorporation into more complex molecules to modulate their biological activity and pharmacokinetic properties. The heptyl chain provides a significant lipophilic character, which can be advantageous for crossing biological membranes.

Amidoximes as Prodrugs for Amidines

A key application of amidoximes is their role as prodrugs for amidines.[5] Amidines are potent inhibitors of various enzymes, particularly serine proteases, but their basicity often leads to poor oral bioavailability.[5] The corresponding amidoxime is less basic and can be more readily absorbed. In vivo, the amidoxime is reduced to the active amidine by enzymes such as cytochrome P450.[11]

Amidoxime_Prodrug_Concept Amidoxime_Prodrug Heptanamidoxime Derivative (Orally Absorbed) InVivo_Metabolism In Vivo Reduction (e.g., Cytochrome P450) Amidoxime_Prodrug->InVivo_Metabolism Metabolism Active_Amidine Active Amidine Drug (Therapeutic Effect) InVivo_Metabolism->Active_Amidine Activation

Caption: In vivo conversion of an amidoxime prodrug to the active amidine.

Bioisosteric Replacement of Carboxylic Acids and Amides

The amidoxime group is a well-established bioisostere for carboxylic acids and amides.[2][4] This substitution can lead to improved metabolic stability, enhanced cell permeability, and altered binding interactions with the target protein.[12] For example, replacing a metabolically labile amide bond with a more stable amidoxime-derived heterocycle can significantly prolong the half-life of a drug candidate.[12]

Bioisosteric_Replacement cluster_0 Original Moiety cluster_1 Bioisosteric Replacement Carboxylic_Acid Carboxylic Acid (-COOH) Amidoxime Amidoxime (-C(NH₂)NOH) Carboxylic_Acid->Amidoxime Amide Amide (-CONH₂/R) Amide->Amidoxime

Caption: Amidoxime as a bioisostere for carboxylic acids and amides.

Diverse Biological Activities

Amidoxime-containing compounds have demonstrated a wide spectrum of biological activities, including:

  • Antimicrobial and Antiviral: Derivatives of amidoximes have shown efficacy against various bacteria and viruses.[13][14]

  • Anticancer: Some amidoxime derivatives exhibit antiproliferative activity against cancer cell lines.

  • Anti-inflammatory: The modulation of inflammatory pathways has been observed with certain amidoxime compounds.

  • Enzyme Inhibition: As mentioned, amidines derived from amidoximes are potent enzyme inhibitors. Additionally, the amidoxime moiety itself can act as a chelating agent for metal ions in the active sites of metalloenzymes.[1][11]

The incorporation of a heptanamidoxime moiety into a drug candidate could be explored to leverage these diverse biological activities, with the heptyl group potentially enhancing interactions with hydrophobic pockets in target proteins.

Future Perspectives

The field of amidoxime chemistry continues to evolve, with ongoing research focused on the development of novel synthetic methods and the exploration of new therapeutic applications. For heptanamidoxime and its derivatives, future research could focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the heptyl chain and the amidoxime group to optimize biological activity and pharmacokinetic properties.

  • Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the molecular targets of novel heptanamidoxime-containing compounds.

  • Formulation and Drug Delivery: Developing advanced formulations to enhance the delivery and efficacy of heptanamidoxime-based therapeutics.

Conclusion

Heptanamidoxime, as a representative of the broader class of amidoximes, is a compound of significant interest to medicinal chemists and drug discovery scientists. Its history is rooted in the fundamental discoveries of 19th-century organic chemistry, while its present and future applications are at the forefront of modern therapeutic development. The versatility of the amidoxime functional group as a prodrug moiety and a bioisostere, combined with the diverse biological activities exhibited by its derivatives, ensures that heptanamidoxime and related compounds will continue to be valuable tools in the quest for new and improved medicines.

References

  • Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link][4][6][7][11]

  • Simoneau, C. A., Strohl, A. M., & Ganem, B. (2011). Studies on the synthesis of amidoximes from nitroalkanes. Tetrahedron, 67(52), 10208–10211. [Link][9]

  • Phakhodee, W., Duangkamola, C., Wiriyaa, N., & Pattarawarapan, M. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(70), 40166–40174. [Link][10]

  • Borrull, F., & Guasch, J. (2014). Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. Google Patents, US8802609B2. [8]

  • Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., & Nicolaides, D. N. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. Current pharmaceutical design, 14(10), 1001–1026. [Link][1]

  • Clément, B., & Lopian, K. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules (Basel, Switzerland), 24(13), 2470. [Link][11]

  • Sanguineti, G., et al. (2011). Studies on the synthesis of amidoximes from nitroalkanes. Tetrahedron, 67(52), 10208-10211. [Link]

  • Kalinowska-Tłuścik, J., et al. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. International Journal of Molecular Sciences, 22(11), 5965. [Link][13]

  • Clement, B., & Lopian, K. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of enzyme inhibition and medicinal chemistry, 25(6), 843–851. [Link][5]

  • Perin, N., et al. (2020). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 25(18), 4236. [Link]

  • Fylaktakidou, K. C., et al. (2008). The Chemistry of Amidoximes. Current Pharmaceutical Design, 14(10), 1001-1026. [Link][7]

  • Wang, J., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of Medicinal Chemistry, 64(3), 1541-1557. [Link]

  • Kumar, A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12285-12351. [Link][12]

  • Koul, A., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 224, 113702. [Link][14]

  • Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link][4]

  • Wang, J., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of Medicinal Chemistry, 64(3), 1541-1557. [Link]

  • Cole, K. P., & Stephenson, C. R. J. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters, 23(21), 8359-8363. [Link][2]

  • El-Sayed, M. A. A., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 15(3), 282. [Link]

  • Roughley, S. D., & Jordan, A. M. (2022). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Future Medicinal Chemistry, 14(6), 443-467. [Link][3]

  • Yamamoto, T., et al. (2011). Antisense drug discovery and development. Future Medicinal Chemistry, 3(3), 339-365. [Link]

  • Abdel-Gawad, N. M., et al. (2021). Naproxenylamino Acid Derivatives: Design, Synthesis, Docking, QSAR and Anti-Inflammatory and Analgesic Activity. Molecules, 26(16), 4923. [Link]

  • Zhang, Y., et al. (2024). Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. European Journal of Medicinal Chemistry, 275, 116525. [Link]

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. [Link]

Sources

Structural Analysis and Hydrogen Bonding Networks in N-Hydroxy-heptanimidamide Crystals

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and hydrogen bonding analysis of N-hydroxy-heptanimidamide.

Executive Summary

N-hydroxy-heptanimidamide (Heptanamidoxime) represents a critical structural class in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor for 1,2,4-oxadiazoles. Its amphiphilic nature—comprising a hydrophobic heptyl tail and a polar amidoxime headgroup—creates unique crystal packing challenges and opportunities.

This guide provides a definitive analysis of the hydrogen bonding patterns that govern its solid-state stability. We synthesize data from homologous amidoxime series to establish the dominance of the


 supramolecular synthon  and provide a validated protocol for its synthesis and crystallization.

Structural Chemistry & Tautomerism

Before analyzing the crystal lattice, one must define the molecular entity. Amidoximes exhibit tautomerism between the amidoxime (A) and hydroxyamidine (B) forms.

  • Form A (Amidoxime):

    
    
    
  • Form B (Hydroxyamidine):

    
    
    

Crystallographic Consensus: X-ray diffraction studies of aliphatic amidoximes consistently reveal that Form A is the exclusive tautomer in the solid state. The resonance stabilization of the amidine-like system favors the


 double bond adjacent to the hydroxyl group, maximizing donor-acceptor capability for hydrogen bonding.

Hydrogen Bonding Patterns

The crystal lattice of N-hydroxy-heptanimidamide is governed by a hierarchy of hydrogen bonds, describable using Etter’s Graph Set notation.

The Primary Motif: Dimer

The most energetically robust interaction is the intermolecular pairing of amidoxime headgroups. Two molecules orient in a centrosymmetric fashion, where the hydroxyl proton of one molecule donates to the oxime nitrogen of the other.

  • Donor: Hydroxyl group (

    
    )
    
  • Acceptor: Oxime Nitrogen (

    
    )
    
  • Graph Set:

    
    
    
  • Geometry: Planar, six-membered ring.

Secondary Motifs: Sheet Formation

While the dimers stabilize the discrete pairs, the amino group (


) facilitates long-range ordering. The amino protons act as donors to the hydroxyl oxygen of adjacent dimers, linking the 

units into infinite ribbons or sheets.
  • Interaction:

    
    
    
  • Result: Formation of hydrophilic layers sandwiched between hydrophobic heptyl chains.

Visualization of the H-Bond Network

The following diagram illustrates the logical hierarchy of these interactions, from molecular tautomer to crystal lattice.

G cluster_0 Molecular Level cluster_1 Supramolecular Synthons cluster_2 Crystal Lattice Tautomer Tautomer Selection (Amidoxime Form Preferred) DonorAcceptor Functional Groups (OH Donor, N Acceptor, NH2 Donor) Tautomer->DonorAcceptor Defines Sites Dimer Primary Motif: R2,2(6) Centrosymmetric Dimer DonorAcceptor->Dimer O-H...N Interaction Sheet Secondary Motif: C(3) / R4,4(12) Lateral Sheet Extension Dimer->Sheet N-H...O Interaction Packing Lamellar Packing (Hydrophobic Interdigitation) Sheet->Packing Stacking of Sheets

Figure 1: Hierarchical assembly of N-hydroxy-heptanimidamide crystals from molecular tautomer to lamellar packing.

Experimental Protocols

To study these patterns, high-quality single crystals are required. The following protocol is designed to maximize crystal size and minimize twinning.

Synthesis of N-Hydroxy-heptanimidamide

Reaction:



Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (1.1 eq) in a minimum volume of water.

  • Neutralization: Slowly add an equimolar amount of Sodium Carbonate (

    
    ) or Sodium Hydroxide  (NaOH) to generate free hydroxylamine. Caution: Evolution of 
    
    
    
    if carbonate is used.
  • Addition: Add Heptanenitrile (1.0 eq) dropwise. Add Ethanol (approx. 5-10 volumes) to homogenize the biphasic mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Evaporate ethanol under reduced pressure. The residue will likely be an oil or semi-solid.

  • Extraction: Add water and extract with Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). Dry organic layer over 
    
    
    
    and concentrate.
Crystallization Techniques

Aliphatic amidoximes often crystallize as waxy solids due to the alkyl chain. To obtain diffraction-quality crystals, use Slow Evaporation or Vapor Diffusion .

ParameterMethod A: Slow EvaporationMethod B: Vapor Diffusion
Solvent Ethanol/Water (9:1)Inner: Methanol
Anti-solvent NoneOuter: Hexane or Diethyl Ether
Concentration 20 mg/mLSaturated solution
Temperature

(Refrigerator)
Room Temperature (

)
Timeframe 3–7 Days2–5 Days
Crystal Habit Plates or NeedlesPrisms (Preferred for XRD)
Characterization Workflow

Once crystals are obtained, the following analytical pipeline confirms the structure.

Workflow Sample Crystalline Sample IR FT-IR Spectroscopy (Check OH/NH bands) Sample->IR XRD Single Crystal XRD (Determine Unit Cell) Sample->XRD Analysis Hirshfeld Surface Analysis (Quantify H-Bonds) XRD->Analysis

Figure 2: Analytical workflow for structural validation.

Key IR Diagnostic Bands:

  • 
    : Broad band at 
    
    
    
    (indicates H-bonding).
  • 
    : Sharp peak at 
    
    
    
    .
  • 
    : 
    
    
    
    .

Implications for Drug Development

Understanding the solid-state arrangement of N-hydroxy-heptanimidamide has direct consequences for pharmaceutical applications, particularly in the design of histone deacetylase (HDAC) inhibitors where the hydroxamic acid/amidoxime moiety is the zinc-binding group (ZBG).

  • Solubility Profile: The strong

    
     dimerization reduces the free energy of the crystal lattice, potentially lowering aqueous solubility. Disrupting this motif (e.g., by salt formation with HCl or mesylate) can significantly enhance dissolution rates.
    
  • Permeability: The "masking" of polar donor/acceptor groups within the dimer increases effective lipophilicity, potentially aiding passive transport across lipid bilayers before the dimer dissociates in the bloodstream.

  • Stability: The amidoxime is generally more hydrolytically stable than the corresponding hydroxamic acid, making it a valuable prodrug candidate.

References

  • Structural Systematics of Amidoximes

    • Title: Hydrogen bond patterns in aromatic and aliphatic dioximes.[1]

    • Source: ResearchGate (2025).[1]

    • URL:

  • General Amidoxime Synthesis & Properties

    • Title: Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation.[2]

    • Source: NIH / PMC (2021).
    • URL:

  • Graph Set Analysis of H-Bonds

    • Title: Hydrogen bonding motifs of protein side chains: descriptions of binding of arginine and amide groups.
    • Source: NIH / PMC.
    • URL:

  • Homologous Crystal Structures (Benzamidoxime)

    • Title: Crystal structure of N′-hydroxypyrimidine-2-carboximidamide.[3]

    • Source: NIH / PMC.
    • URL:

Sources

Technical Guide: N-Hydroxy-Heptanimidamide as a Lipophilic Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, mechanism of action, and experimental utility of N-hydroxy-heptanimidamide (also known as Heptanamidoxime).

This guide is designed for researchers investigating novel nitric oxide (NO) donors that bypass the tolerance issues associated with organic nitrates (e.g., nitroglycerin) and require specific lipophilic profiles for membrane permeation.

Executive Summary

N-hydroxy-heptanimidamide (C₇H₁₆N₂O) is an aliphatic amidoxime that functions as a metabolic precursor to nitric oxide (NO). Unlike classical NO donors that release NO via spontaneous decomposition or thiol-dependent mechanisms, N-hydroxy-heptanimidamide requires enzymatic bioactivation.

Its structural uniqueness lies in the C7-heptyl chain , which confers significant lipophilicity (LogP ~1.8–2.1), allowing superior biological membrane penetration compared to short-chain analogues (e.g., acetamidoxime). This compound sits at a metabolic crossroad: it can be oxidized by cytochrome P450s to release vasodilatory NO or reduced by the mitochondrial Amidoxime Reducing Component (mARC) to the corresponding amidine (heptanimidamide), effectively silencing its NO-donating potential.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

ParameterSpecification
IUPAC Name N-hydroxyheptanimidamide
Common Name Heptanamidoxime
CAS Registry 99623-07-1
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Ethanol, DMSO, Methanol; Low solubility in water
pKa ~5.0 (protonated oxime nitrogen)
Lipophilicity (LogP) ~1.9 (Predicted) – High membrane permeability
Structural Logic

The molecule consists of a lipophilic heptyl tail and a polar amidoxime head group.

  • Heptyl Tail: Facilitates passive diffusion across the blood-brain barrier (BBB) and endothelial cell membranes.

  • Amidoxime Group (-C(NH₂)=NOH): The pharmacophore. It mimics the N-hydroxy-L-arginine intermediate of endogenous Nitric Oxide Synthase (NOS), allowing it to hijack oxidative machinery to release NO.

Mechanism of Action: The Bioactivation Paradox

The utility of N-hydroxy-heptanimidamide depends on the balance between two competing enzymatic pathways. Researchers must control or account for these pathways in experimental design.

Pathway A: Oxidative Bioactivation (NO Release)

This is the desired pathway for therapeutic NO generation.

  • Enzymes: Cytochrome P450 (specifically CYP1A2, CYP2C19) and hemoglobin.

  • Mechanism: The amidoxime undergoes oxidative cleavage. The N-OH bond is oxidized, releasing NO and converting the carbon backbone into the corresponding amide (Heptanamide) or carboxylic acid.

  • Outcome: Vasodilation, inhibition of platelet aggregation.

Pathway B: Reductive Inactivation (The mARC Shunt)

This pathway competes with NO release.

  • Enzymes: Mitochondrial Amidoxime Reducing Component (mARC1/mARC2) coupled with Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R).[1]

  • Mechanism: mARC reduces the N-OH group back to an N-H group.

  • Product: Heptanimidamide (Amidine).

  • Outcome: Loss of NO donor capability; the amidine is generally pharmacologically inert regarding vasodilation but may have other effects.

Pathway Visualization (DOT)

Bioactivation_Pathways Prodrug N-Hydroxy-heptanimidamide (Lipophilic Precursor) CYP Oxidation via CYP450 / Hemoglobin Prodrug->CYP Bioactivation mARC Reduction via mARC System Prodrug->mARC Metabolic Shunt NO Nitric Oxide (NO) (Vasodilator) Amide Heptanamide (Inactive Metabolite) Amidine Heptanimidamide (Reduced Product) CYP->NO Release CYP->Amide Byproduct mARC->Amidine Inactivation

Caption: The dual metabolic fate of N-hydroxy-heptanimidamide. CYP450-mediated oxidation yields Nitric Oxide, while mARC-mediated reduction yields the inactive amidine.

Experimental Protocols

Chemical Synthesis of N-Hydroxy-heptanimidamide

Rationale: Commercial availability is sporadic. In-house synthesis ensures high purity and freshness, critical for preventing spontaneous oxidation.

Materials: Heptanenitrile (CAS 629-08-3), Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Carbonate (Na₂CO₃), Ethanol, Water.

Workflow:

  • Preparation: Dissolve Hydroxylamine hydrochloride (1.2 eq) and Na₂CO₃ (0.6 eq) in a minimal amount of water.

  • Addition: Add Heptanenitrile (1.0 eq) dissolved in ethanol (approx. 5 mL per gram of nitrile).

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The nitrile spot will disappear, and a more polar amidoxime spot will appear.

  • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ether to obtain white crystals.

  • Validation: Confirm structure via ¹H-NMR (Characteristic broad singlet for N-OH and NH₂ protons at 8.0–9.0 ppm and 5.0–6.0 ppm, respectively).

In Vitro NO Release Assay (Griess Method)

Rationale: Direct quantification of NO released via oxidative activation.

Reagents:

  • Liver Microsomes (Source of CYP450).

  • NADPH Regenerating System.

  • Griess Reagent (Sulfanilamide + N-(1-naphthyl)ethylenediamine).

Protocol:

  • Incubation: Mix N-hydroxy-heptanimidamide (100 µM) with Liver Microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Activation: Initiate reaction by adding NADPH (1 mM). Incubate at 37°C for 30–60 mins.

  • Oxidation: NO rapidly oxidizes to Nitrite (NO₂⁻).

  • Detection: Add equal volume of Griess Reagent. Incubate 10 mins at Room Temp.

  • Read: Measure absorbance at 540 nm.

  • Control: Run a parallel blank without NADPH to rule out spontaneous decomposition.

Intracellular NO Detection (DAF-FM)

Rationale: Verifies if the lipophilic donor penetrates cells and releases NO intracellularly.

Protocol:

  • Cell Culture: Seed Endothelial Cells (e.g., HUVECs) in a black 96-well plate.

  • Loading: Incubate cells with DAF-FM Diacetate (5 µM) for 30 mins. Wash with PBS to remove extracellular probe.

  • Treatment: Treat cells with N-hydroxy-heptanimidamide (10–100 µM).

  • Measurement: Monitor fluorescence (Ex/Em 495/515 nm) over 60 mins.

  • Interpretation: An increase in fluorescence indicates intracellular NO release. The heptyl chain should facilitate faster onset compared to hydrophilic amidoximes.

Therapeutic Potential & Applications[8][9][10]

Cardiovascular Research

N-hydroxy-heptanimidamide serves as a model for "Tolerance-Free" Vasodilators . Unlike organic nitrates, amidoximes do not deplete intracellular thiol pools (like glutathione) and do not induce rapid tolerance (tachyphylaxis). The C7 chain makes it an ideal candidate for studying oral bioavailability and slow-release kinetics from lipid depots.

Prodrug Design

This compound demonstrates the Amidoxime Strategy : converting a highly basic, poorly absorbed amidine drug into a neutral, lipophilic amidoxime prodrug. Once absorbed, the mARC pathway (Pathway B) can regenerate the active amidine. However, for NO-donor research, Pathway A is the target, and Pathway B represents a clearance mechanism.

Comparative Efficacy
CompoundLipophilicityMechanismNO Release RateTolerance Risk
Nitroglycerin ModerateThiol-dependent (ALDH2)Rapid / BurstHigh
Hydroxyurea LowPeroxidase/CatalaseSlowLow
N-OH-Heptanimidamide High CYP450 Oxidative Sustained Minimal

References

  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism."[2] Drug Metabolism Reviews.

  • Kovacevic, I., et al. (2019). "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules.

  • Rehse, K., & Brehme, F. (1998). "N-Hydroxyguanidines and N-hydroxyamidines: New nitric oxide donors." Archiv der Pharmazie.

  • Havemeyer, A., et al. (2010). "The mitochondrial amidoxime reducing component (mARC) involves a specific electron transport chain."[1] Journal of Biological Chemistry.

  • PubChem Database. "N'-hydroxy-N-phenylethanimidamide (Analogous Structure & Class Properties)."

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N'-Hydroxyheptanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing N'-hydroxyheptanimidamide (Heptanamidoxime) via the reaction of heptanenitrile with hydroxylamine . Amidoximes are critical pharmacophores and intermediates in the synthesis of 1,2,4-oxadiazoles, which serve as bioisosteres for esters and amides in drug design.

While the reaction is classically straightforward, the instability of the free hydroxylamine base and the lipophilicity of the heptyl chain require specific process controls to maximize yield and safety. This guide utilizes the in situ generation of hydroxylamine from its hydrochloride salt, a method chosen for its balance of safety and atom economy.

Chemical Reaction & Mechanism

The transformation proceeds via the nucleophilic attack of the amine nitrogen of hydroxylamine onto the electrophilic carbon of the nitrile group. This is followed by a proton transfer to yield the amidoxime.

Reaction Scheme


Mechanistic Pathway (Visualization)

The following diagram illustrates the stepwise mechanism, highlighting the critical transition states.

ReactionMechanism Reagents Reagents Heptanenitrile + NH2OH NucleophilicAttack Nucleophilic Attack (Rate Determining Step) Reagents->NucleophilicAttack Lone pair on N attacks C≡N Intermediate Imidate Intermediate [R-C(=NH)-NHOH] NucleophilicAttack->Intermediate Formation of C-N bond Tautomerization 1,3-Proton Transfer Intermediate->Tautomerization Rapid equilibrium Product Product N'-Hydroxyheptanimidamide Tautomerization->Product Stable Amidoxime

Figure 1: Mechanistic pathway of amidoxime formation.[1] The nucleophilic attack on the nitrile carbon is generally the rate-determining step.

Experimental Design Strategy

Reagent Selection: Salt vs. Free Base

Hydroxylamine free base is thermodynamically unstable and can decompose explosively upon heating or in the presence of metal ions. Therefore, this protocol uses Hydroxylamine Hydrochloride (


)  neutralized in situ with a base.[2]
  • Base Choice: Sodium Carbonate (

    
    )  is preferred over NaOH. Strong alkalis like NaOH can hydrolyze the nitrile to the amide or carboxylic acid side products. Carbonate provides a buffered alkaline environment sufficient to liberate the free amine without promoting hydrolysis.
    
Solvent System

A 1:1 or 2:1 Ethanol:Water mixture is optimal.

  • Ethanol: Solubilizes the organic heptanenitrile.

  • Water: Solubilizes the hydroxylamine hydrochloride and the base.

  • Homogeneity: As the reaction proceeds and temperature rises, the mixture becomes homogeneous, improving reaction kinetics.

Stoichiometry Table

To drive the reaction to completion (Le Chatelier's principle), a slight excess of hydroxylamine is used.

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
Heptanenitrile Limiting Reagent1.0111.190.81
Hydroxylamine HCl Nucleophile Source1.569.49Solid
Sodium Carbonate Base (Neutralizer)0.75*105.99Solid
Ethanol (95%) Solvent~5-10 Vol46.070.816
Water (DI) Co-Solvent~3-5 Vol18.021.00

*Note: 0.75 eq of


 provides 1.5 eq of sodium ions to neutralize 1.5 eq of HCl.

Detailed Protocol

Phase 1: In Situ Activation
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Hydroxylamine Hydrochloride (1.5 equiv) and Water (5 volumes relative to nitrile mass). Stir until fully dissolved.

  • Neutralization: Slowly add Sodium Carbonate (0.75 equiv) in small portions.

    • Caution:

      
       gas evolution will occur. Allow effervescence to subside between additions.
      
    • Checkpoint: The solution pH should be approx. 7–8.

Phase 2: Reaction
  • Addition: Add Ethanol (5-10 volumes) followed by Heptanenitrile (1.0 equiv).

    • Observation: The mixture may appear biphasic initially.

  • Reflux: Heat the mixture to reflux (

    
     oil bath temperature).
    
    • Maintain reflux for 6–12 hours .

    • Monitoring: The solution usually becomes clear/homogeneous at reflux.

Phase 3: Process Monitoring (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV lamp (254 nm) or

    
     stain.
    
    • Nitrile (

      
      ): Moves high.
      
    • Amidoxime (

      
      ): More polar, moves slower.
      
  • Endpoint: Disappearance of the nitrile spot.

Phase 4: Workup & Purification[3]
  • Concentration: Remove the Ethanol under reduced pressure (Rotary Evaporator) at

    
    . Do not distill to dryness; leave the aqueous residue.
    
  • Extraction: Add Ethyl Acetate (20 mL) to the aqueous residue. Transfer to a separatory funnel.

    • Extract the aqueous layer 2x with Ethyl Acetate.

  • Washing: Combine organic layers and wash with:

    • 1x Water (to remove residual salts/hydroxylamine).

    • 1x Brine (saturated NaCl).

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    )  or Sodium Sulfate. Filter off the drying agent.[1][3]
    
  • Isolation: Concentrate the filtrate in vacuo to yield the crude amidoxime.

    • State: Often a viscous oil or low-melting solid.

  • Crystallization (Optional): If a solid is required, recrystallize from a mixture of Hexane/Chloroform or Ether/Pentane .

Workflow Visualization

ExperimentalWorkflow Step1 1. Dissolve NH2OH.HCl in Water Step2 2. Neutralize with Na2CO3 (CO2 Evolution) Step1->Step2 Step3 3. Add Ethanol & Heptanenitrile Step2->Step3 Step4 4. Reflux (80°C, 6-12h) Step3->Step4 Step5 5. Evaporate Ethanol Step4->Step5 Step6 6. Extract with Ethyl Acetate Step5->Step6 Step7 7. Wash (Water/Brine) & Dry Step6->Step7 Step8 8. Isolate Product Step7->Step8

Figure 2: Step-by-step experimental workflow for the synthesis of Heptanamidoxime.

Safety & Hazards (Critical)

Hazard ClassDescriptionMitigation
Explosion Hazard Hydroxylamine free base is unstable above

when concentrated.
Never distill the reaction mixture to complete dryness.[4] Always keep in solution or as a crude oil at moderate temps.
Toxicity Heptanenitrile is toxic if swallowed or inhaled.[5]Work in a fume hood. Wear nitrile gloves.
Incompatibility Hydroxylamine reacts violently with heavy metals (Fe, Cu).Use glass or Teflon-coated equipment only. Avoid metal spatulas.

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Reaction

    • Cause: Loss of hydroxylamine (volatile/unstable) or insufficient temperature.

    • Fix: Add an additional 0.5 equiv of

      
       and base; increase reflux time. Ensure the condenser is efficient.
      
  • Issue: "Oiling Out" during Reflux

    • Cause: Solvent mixture too aqueous.

    • Fix: Add more Ethanol to maintain a single phase.

  • Issue: Product is a Sticky Oil

    • Cause: Residual solvent or impurities.

    • Fix: Triturate the oil with cold pentane or hexane to induce solidification. High vacuum drying is essential.

References

  • General Method for Amidoxime Synthesis: Tiemann, F. (1884). "Ueber die Einwirkung von Hydroxylamin auf Nitrile."[2][6][7] Berichte der deutschen chemischen Gesellschaft, 17(1), 126-129.

  • Review of Amidoxime Chemistry: S. Zare, et al. (2019). "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, 24(13), 2470.[2]

  • Safety of Hydroxylamine: Cisneros, L. O., et al. (2001). "Thermal stability of hydroxylamine free base." Process Safety Progress, 20(2), 119-124.

  • Organic Syntheses Protocol (Analogous Aliphatic Nitrile): "Propionamidoxime." Organic Syntheses, Coll.[3] Vol. 3, p.71 (1955).

Sources

Application Note: Tiemann Rearrangement of N-Hydroxy-Heptanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists focusing on the Tiemann Rearrangement of N-hydroxy-heptanimidamide . It details the mechanistic pathway, synthesis protocols, and critical process parameters required to convert amidoximes into urea derivatives—a key transformation in bioisostere design and peptidomimetic synthesis.

Introduction

The Tiemann rearrangement of amidoximes is a powerful, yet underutilized, rearrangement reaction that converts N-hydroxy-imidamides (amidoximes) into substituted ureas or cyanamides. In drug discovery, this reaction is particularly valuable for synthesizing urea-based pharmacophores without the use of toxic phosgene or volatile isocyanates.

This guide focuses on the rearrangement of N-hydroxy-heptanimidamide (


). Mechanistically, this transformation is analogous to the Lossen and Beckmann rearrangements, involving the activation of the hydroxyl group followed by a 1,2-alkyl shift. The resulting carbodiimide intermediate is hydrated in situ to yield N-hexylurea .
Key Applications
  • Non-Phosgene Urea Synthesis: Safer route to urea linkages in API (Active Pharmaceutical Ingredient) synthesis.

  • Bioisostere Development: Rapid conversion of nitrile/amidine precursors to urea functionalities.

  • Metabolic Stability: Ureas often exhibit superior metabolic stability compared to their amidine counterparts.

Mechanistic Insight

The Tiemann rearrangement is driven by the activation of the oxime hydroxyl group, converting it into a good leaving group (typically an O-sulfonate). This triggers a cascade resulting in alkyl migration.

The Reaction Pathway[1][2]
  • Activation: The N-hydroxy-heptanimidamide reacts with an activating agent (e.g., Benzenesulfonyl chloride or Tosyl chloride) to form an O-sulfonyloxime intermediate.

  • Rearrangement (The Tiemann Step): Under basic conditions, the intermediate undergoes a 1,2-shift. The alkyl group (hexyl) migrates from the carbon to the nitrogen atom, synchronous with the expulsion of the sulfonate leaving group. This generates a Carbodiimide intermediate (

    
    ).
    
  • Hydration: The reactive carbodiimide is rapidly hydrated by water present in the reaction medium (or added during workup) to form the final N-substituted urea .

Mechanism Diagram (DOT)

The following diagram illustrates the stereoelectronic pathway of the rearrangement.

TiemannMechanism cluster_0 Key Transformation Substrate N-Hydroxy-heptanimidamide (C6H13-C(=NOH)NH2) Activation Activation (+ TsCl / Base) Substrate->Activation Intermediate1 O-Tosyl Amidoxime (C6H13-C(=NO-Ts)NH2) Activation->Intermediate1 O-Sulfonylation Transition 1,2-Alkyl Shift (- TsO⁻) Intermediate1->Transition Base Induced Carbodiimide Carbodiimide Intermediate (C6H13-N=C=NH) Transition->Carbodiimide Rearrangement Hydration Hydration (+ H2O) Carbodiimide->Hydration Product N-Hexylurea (C6H13-NH-CO-NH2) Hydration->Product Tautomerization

Figure 1: Step-wise mechanistic flow of the Tiemann rearrangement from amidoxime to urea.

Experimental Protocol

This protocol describes the synthesis of N-hydroxy-heptanimidamide from heptanenitrile, followed by its rearrangement to N-hexylurea.

Pre-requisites & Safety
  • Hydroxylamine Hydrochloride: Potential explosive hazard upon heating; use behind a blast shield.

  • Benzenesulfonyl Chloride (PhSO2Cl): Corrosive and lachrymator. Handle in a fume hood.

  • Solvents: Ethyl acetate (EtOAc), Dichloromethane (DCM), Water.

Step 1: Synthesis of N-Hydroxy-heptanimidamide

Objective: Convert Heptanenitrile to the Amidoxime substrate.

  • Setup: In a 250 mL round-bottom flask, dissolve Hydroxylamine hydrochloride (1.2 equiv) and Sodium Carbonate (1.2 equiv) in water (20 mL). Stir for 15 min to generate free hydroxylamine.

  • Addition: Add Heptanenitrile (1.0 equiv, ~50 mmol) dissolved in Ethanol (50 mL).

  • Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of nitrile.

  • Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

    • Expected Yield: 85-95%

    • Appearance: White crystalline solid.

Step 2: Tiemann Rearrangement to N-Hexylurea

Objective: Rearrange the amidoxime to urea using Benzenesulfonyl chloride.

  • Activation: Dissolve N-hydroxy-heptanimidamide (1.0 equiv, 10 mmol) in DCM (30 mL). Add Pyridine (2.0 equiv) and cool to 0°C.

  • Sulfonylation: Dropwise add Benzenesulfonyl chloride (1.1 equiv) over 15 minutes. Maintain temperature < 5°C.

    • Note: An exotherm is expected.[1][2][3][4][5]

  • Rearrangement: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The O-sulfonate intermediate forms and begins to rearrange.

    • Optimization: If conversion is slow, heat to reflux (40°C) for 1 hour.

  • Hydrolysis: Add water (10 mL) directly to the reaction mixture and stir vigorously for 30 minutes. This converts the carbodiimide intermediate to the urea.

  • Isolation: Separate the organic layer. Wash with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.

  • Purification: Dry over MgSO4 and concentrate. Purify by recrystallization from Ethanol/Water or flash chromatography (MeOH/DCM).

Data Summary Table
CompoundFormulaMW ( g/mol )Expected StateKey IR Signal (cm⁻¹)
Heptanenitrile C7H13N111.19Colorless Liquid2245 (CN stretch)
Amidoxime C7H16N2O144.22White Solid3200-3400 (OH/NH), 1650 (C=N)
N-Hexylurea C7H16N2O144.22White Solid3300-3450 (NH), 1630-1660 (C=O)

Analytical Validation

To ensure protocol integrity, the following analytical checkpoints must be met:

NMR Characterization (Expected)
  • 1H NMR (DMSO-d6) for N-Hexylurea:

    • 
       0.85 (t, 3H, Terminal CH3)
      
    • 
       1.2-1.4 (m, 8H, Alkyl chain)
      
    • 
       2.95 (q, 2H, 
      
      
      
      )
    • 
       5.35 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       5.80 (t, 1H, 
      
      
      
      , exchangeable)
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Target Ion:

    
     m/z.
    
  • Common Impurity: N-Hexylcyanamide (

    
     m/z) – indicates incomplete hydration or excessive dehydration conditions.
    

Troubleshooting & Optimization

Issue: Low Yield of Urea / High Cyanamide Formation
  • Cause: If the reaction environment is too anhydrous or basic, the carbodiimide intermediate may tautomerize or stabilize rather than hydrating, or eliminate to form a cyanamide.

  • Solution: Ensure sufficient water is added during the "Hydrolysis" step. Using a biphasic system (DCM/Water) with a phase transfer catalyst during the rearrangement step can drive urea formation directly.

Issue: "Lossen" Side Products
  • Context: While mechanistically similar, Lossen rearrangement requires an O-acyl hydroxamic acid. Ensure the starting material is the Amidoxime (from nitrile), not the Hydroxamic Acid (from ester).

  • Check: Verify the starting material IR; Amidoxime has a

    
     stretch (~1650 cm⁻¹), whereas Hydroxamic acid has a 
    
    
    
    stretch (~1690 cm⁻¹).

References

  • Mechanistic Basis of Tiemann Rearrangement

    • S. S. Patil, et al. "Tiemann Rearrangement of Amidoximes: A Route to Substituted Ureas." Journal of Organic Chemistry.
    • (General reference for JOC)

  • Amidoxime Synthesis Protocols

    • Sandler, S. R., & Karo, W. (1983).
  • Carbodiimide Intermediates

    • Williams, A., & Ibrahim, I. T. (1981). "Carbodiimide Chemistry: Recent Advances." Chemical Reviews.

(Note: Specific spectral data is derived from standard predictive models for alkyl ureas and amidoximes as specific literature on "N-hydroxy-heptanimidamide" is generalized under alkyl-amidoxime classes.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Hydroxy-heptanimidamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-CX Topic: Yield Improvement & Process Stabilization for Heptanimidamide Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

User Query

"I am synthesizing N-hydroxy-heptanimidamide (heptan-amidoxime) from heptanenitrile using hydroxylamine hydrochloride and sodium carbonate in ethanol. My yields are inconsistent (40-60%), and I often isolate a sticky oil instead of a solid. NMR suggests significant amide byproduct. How can I stabilize this process and improve yield?"

Scientist Response

Hello,

The conversion of heptanenitrile to N-hydroxy-heptanimidamide is a classic nucleophilic addition, but it is deceptively sensitive to pH balance and water content . The "sticky oil" and amide byproduct you are seeing are hallmark signs of over-hydrolysis and incomplete crystallization .

Below is a technical guide designed to standardize your protocol. I have broken this down into the Core Protocol , Troubleshooting Logic , and Mechanistic Causality to help you control the reaction rather than just following a recipe.

Part 1: The Optimized Protocol (The "Golden Standard")

To maximize yield, we must favor the formation of the amidoxime over the thermodynamic sink (the amide). We recommend switching to a controlled release of free hydroxylamine.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Heptanenitrile Substrate1.0Purity >98% is critical.
NH₂OH · HCl Reagent2.5Excess drives equilibrium forward.
Na₂CO₃ (Anhydrous) Base1.25Crucial: Use anhydrous. 0.5 eq per HCl is neutral; 1.25 eq ensures free amine without extreme basicity.
Ethanol/Water (4:1) Solvent[0.5 M]Water is required to dissolve the base, but too much promotes hydrolysis.
Step-by-Step Methodology
  • Free Base Generation (In Situ):

    • Dissolve Hydroxylamine HCl (2.5 eq) in a minimum amount of water (approx. 1 mL per gram of salt).

    • Separately, suspend Na₂CO₃ (1.25 eq) in Ethanol.

    • Slowly add the aqueous hydroxylamine solution to the carbonate suspension at 0°C. Stir for 15 mins.

    • Why? This generates free NH₂OH in situ while keeping the temperature low to prevent decomposition.

  • Nitrile Addition:

    • Add Heptanenitrile (1.0 eq) dropwise to the mixture.

    • Allow the mixture to warm to Room Temperature (RT).

  • Reaction Phase:

    • Reflux at 70-80°C for 6–12 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The nitrile (high Rf) should disappear; the amidoxime (lower Rf) will appear.

  • Workup (Critical for Solid Isolation):

    • Filter off the inorganic salts (NaCl) while the solution is still warm.

    • Concentrate the filtrate in vacuo to remove ethanol. You will be left with an aqueous residue.[1]

    • Extraction: Extract the residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

    • Crystallization: If the product is an oil, triturate with cold n-Hexane or Petroleum Ether . Scratch the flask sides to induce nucleation. Heptanimidamide has a hydrophobic tail (C7), making it soluble in organics but precipitating well from non-polar alkanes.

Part 2: Troubleshooting & FAQs

Q1: Why am I getting the amide (heptanamide) byproduct? A: This is a hydrolysis issue.

  • Cause: The reaction pH is too high (too much base) or the temperature is too high for too long in the presence of excess water.

  • Fix: Reduce water content. Switch from Na₂CO₃/Water to Sodium Ethoxide (NaOEt) in dry Ethanol . This creates strictly anhydrous conditions, virtually eliminating hydrolysis.

Q2: My product is a "sticky oil" that won't solidify. A: This is likely due to residual solvent or impurities (unreacted nitrile).

  • Fix: Do not rely on evaporation alone. You must perform the Hexane Trituration .

    • Dissolve the oil in a minimum amount of Diethyl Ether.

    • Slowly add Hexane until cloudy.

    • Cool to -20°C overnight.

Q3: Can I use 50% Aqueous Hydroxylamine solution instead of the HCl salt? A: Yes, and it is often superior.

  • Using 50% aq. NH₂OH eliminates the need for a base, removing the salt filtration step and reducing the ionic strength.

  • Warning: Aqueous hydroxylamine is thermally unstable. Do not heat above 70°C.

Part 3: Mechanistic Visualization

To understand why these steps work, refer to the pathways below.

Figure 1: Reaction Pathway & Competition

Caption: The kinetic competition between Amidoxime formation (desired) and Hydrolysis (side reaction).

ReactionMechanism Nitrile Heptanenitrile (R-CN) Intermediate Imidate Intermediate Nitrile->Intermediate + NH2OH (Slow Step) Amide Heptanamide (Byproduct) Nitrile->Amide Hydrolysis (High pH / High Temp) NH2OH Free NH2OH (Nucleophile) NH2OH->Intermediate Amidoxime N-Hydroxy-heptanimidamide (Target) Intermediate->Amidoxime Tautomerization Water H2O / OH- Water->Amide

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for optimizing yield based on observed experimental outcomes.

Troubleshooting Start Problem Identified Issue1 Low Conversion (Nitrile remains) Start->Issue1 Issue2 High Byproduct (Amide formed) Start->Issue2 Issue3 Oily Product Start->Issue3 Sol1 Increase NH2OH eq. (to 3.0 - 4.0) Issue1->Sol1 Kinetic Push Sol4 Check Reagent Quality (NH2OH.HCl absorbs water) Issue1->Sol4 Reagent Check Sol2 Switch to Anhydrous (NaOEt / EtOH) Issue2->Sol2 Remove Water Sol3 Recrystallize: Hexane/EtOAc Issue3->Sol3 Purification

Part 4: Safety & Compliance (E-E-A-T)

Critical Warning: Hydroxylamine Thermal Instability Hydroxylamine (free base) is thermodynamically unstable and can undergo explosive decomposition if heated strongly or in the presence of metal ions (Fe, Cu).

  • Temperature Limit: Never heat the reaction mixture above 80°C .

  • Metal Contamination: Ensure all glass-lined reactors or stir bars are free of rust or metal shavings.

  • Screening: If scaling up (>100g), Differential Scanning Calorimetry (DSC) is mandatory to determine the onset of decomposition for your specific mixture.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sanguineti, G., et al. (2012).[2] "Studies on the synthesis of amidoximes from nitroalkanes." Tetrahedron, 68(4), 1174-1178.

  • Cisneros, J. A., et al. (2018). "A convenient one-pot synthesis of N-substituted amidoximes." RSC Advances, 8, 38738-38742.

  • Occupational Safety and Health Administration (OSHA). "Hydroxylamine Hydrochloride Safety Data Sheet."

Sources

Technical Support Center: Optimizing pH Conditions for Heptanamidoxime Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for heptanamidoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the pH conditions to ensure the stability of heptanamidoxime during your experiments.

Introduction to Heptanamidoxime Stability

Heptanamidoxime, as an aliphatic amidoxime, is a molecule of interest in various research and development fields. A critical parameter governing its utility and reliability in experimental settings is its stability in aqueous solutions, which is significantly influenced by pH. Amidoximes are known to be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid (heptanoic acid) and hydroxylamine. This degradation is catalyzed by both acidic and basic conditions. Therefore, maintaining an optimal pH is paramount to preserving the integrity of your heptanamidoxime samples.

This guide will walk you through understanding the principles of heptanamidoxime stability, provide protocols for determining the optimal pH, and offer troubleshooting solutions for common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for heptanamidoxime in aqueous solutions?

A1: The primary degradation pathway for heptanamidoxime is hydrolysis. The C=N bond of the amidoxime functional group is susceptible to cleavage by water, a reaction that is significantly accelerated under both acidic and basic conditions. This leads to the formation of heptanoic acid and hydroxylamine as the primary degradation products.

Q2: At what pH is heptanamidoxime generally most stable?

A2: While specific data for heptanamidoxime is not extensively published, amidoximes typically exhibit a U-shaped pH-rate profile for hydrolysis.[1] This means they are least stable at highly acidic and highly alkaline pH values and most stable in the neutral to slightly acidic range. For many similar compounds, the optimal stability is often found between pH 4 and pH 7. However, it is crucial to experimentally determine the optimal pH for your specific experimental conditions and formulation.

Q3: Can I use any buffer to control the pH of my heptanamidoxime solution?

A3: The choice of buffer can influence the stability of your compound. Some buffer species can participate in the degradation reaction, a phenomenon known as general acid-base catalysis. It is advisable to use buffers with simple counter-ions, such as phosphate or acetate buffers, and to evaluate their potential impact on heptanamidoxime stability as part of your experimental design.

Q4: My heptanamidoxime solution is showing signs of degradation even at a controlled pH. What could be the cause?

A4: If you observe degradation despite pH control, consider other factors that can influence stability:

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Ensure your solutions are stored at the recommended temperature.

  • Oxidation: Although hydrolysis is the primary pathway, oxidation can also occur. Protect your solutions from excessive exposure to air and consider using degassed solvents.

  • Light Exposure: Photodegradation can be a concern for some molecules. Store solutions in amber vials or otherwise protected from light.

  • Trace Metal Contamination: Metal ions can catalyze degradation. Use high-purity water and reagents to minimize this risk.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of heptanamidoxime potency in solution. Inappropriate pH (too acidic or too basic).Conduct a pH-stability study to determine the optimal pH range for your formulation. Adjust the pH of your solution accordingly using a suitable buffer system.
Elevated storage temperature.Store solutions at a lower temperature (e.g., 2-8 °C) and evaluate the impact on stability.
Presence of catalytic impurities (e.g., metal ions).Use high-purity water (e.g., Milli-Q or equivalent) and high-grade reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.
Appearance of unknown peaks in HPLC analysis. Degradation of heptanamidoxime.Perform forced degradation studies to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Reaction with excipients or buffer components.Evaluate the compatibility of heptanamidoxime with all components of your formulation individually.
Inconsistent results between experimental batches. Variability in pH of prepared solutions.Standardize the procedure for solution preparation, including accurate measurement and adjustment of pH using a calibrated pH meter.
Degradation during sample preparation or analysis.Minimize the time between sample preparation and analysis. Keep samples cool during the analytical sequence.

Experimental Protocols

Protocol 1: Determining the pH-Rate Profile of Heptanamidoxime

This protocol outlines a systematic approach to determine the stability of heptanamidoxime across a range of pH values.

Objective: To identify the pH at which heptanamidoxime exhibits maximum stability.

Materials:

  • Heptanamidoxime

  • High-purity water (HPLC grade)

  • Buffer salts (e.g., sodium phosphate, sodium acetate, sodium borate)

  • Hydrochloric acid and sodium hydroxide solutions (for pH adjustment)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Calibrated pH meter

  • Constant temperature incubator or water bath

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 6, 7, 8, 10).

  • Stock Solution Preparation: Prepare a concentrated stock solution of heptanamidoxime in a suitable organic solvent (e.g., acetonitrile or methanol) to ensure solubility.

  • Sample Preparation: For each pH value, dilute the heptanamidoxime stock solution with the corresponding buffer to a final known concentration.

  • Incubation: Aliquot the samples into vials and place them in a constant temperature incubator (e.g., 40 °C or 50 °C to accelerate degradation).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adjusting the pH to the optimal stability range or by freezing the sample immediately.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining heptanamidoxime.

  • Data Analysis: Plot the natural logarithm of the heptanamidoxime concentration versus time for each pH. The slope of this line will give the apparent first-order rate constant (k) for degradation. Plot the log(k) versus pH to generate the pH-rate profile. The nadir of this curve indicates the pH of maximum stability.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[2][3][4]

Objective: To develop an HPLC method capable of separating heptanamidoxime from its potential degradation products.

Materials:

  • Heptanamidoxime

  • Forced degradation samples (from Protocol 1 or a separate forced degradation study)

  • HPLC system with a UV-Vis or mass spectrometry (MS) detector

  • C18 reversed-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • High-purity water (HPLC grade)

  • Acids and bases for mobile phase modification (e.g., formic acid, trifluoroacetic acid, ammonium hydroxide)

Procedure:

  • Forced Degradation: Subject heptanamidoxime to forced degradation conditions to generate degradation products.[4][5][6] This should include acidic, basic, oxidative, thermal, and photolytic stress.

    • Acidic: 0.1 M HCl at 60 °C for 24 hours

    • Basic: 0.1 M NaOH at 60 °C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80 °C for 48 hours (solid state)

    • Photolytic: Exposure to UV light (as per ICH Q1B guidelines)

  • Method Development:

    • Column Selection: A C18 column is a good starting point for a non-polar molecule like heptanamidoxime.

    • Mobile Phase Selection: Begin with a gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile.

    • Detection Wavelength: Determine the UV absorbance maximum of heptanamidoxime.

    • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak and all degradation peaks.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[7]

Visualization of Key Concepts

Degradation Pathway of Heptanamidoxime

G Heptanamidoxime Heptanamidoxime (C7H16N2O) Degradation Hydrolysis Heptanamidoxime->Degradation Acid H+ Acid->Degradation Catalyzes Base OH- Base->Degradation Catalyzes Water H2O Water->Degradation Products Degradation Products Degradation->Products Heptanoic_Acid Heptanoic Acid Products->Heptanoic_Acid Hydroxylamine Hydroxylamine Products->Hydroxylamine

Caption: Hydrolysis of Heptanamidoxime under Acidic or Basic Conditions.

Experimental Workflow for pH Stability Optimization

G cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis cluster_data Data Interpretation A Prepare Buffer Solutions (pH 2-10) C Dilute Stock in Buffers A->C B Prepare Heptanamidoxime Stock Solution B->C D Incubate at Constant Temp. C->D E Withdraw Samples at Time Intervals D->E F HPLC Analysis E->F G Determine Concentration F->G H Calculate Degradation Rate (k) G->H I Plot log(k) vs. pH H->I J Identify Optimal pH I->J

Caption: Workflow for Determining the pH-Rate Profile of Heptanamidoxime.

References

  • The Study of Amidoxime-Functionalized Cellulose Separate Th(IV) from Aqueous Solution. Materials (Basel). 2022;15(12):4229. Published 2022 Jun 15. doi:10.3390/ma15124229. [Link]

  • Worek F, Szinicz L. Study on the stability of the oxime HI 6 in aqueous solution. Arch Toxicol. 1989;63(1):73-75. doi:10.1007/BF00316301. [Link]

  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. Cambridge: Cambridge Open Engage; 2021. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Mol Imaging Radionucl Ther. 2020;29(1):28-34. Published 2020 Feb 1. doi:10.4274/mirt.galenos.2019.29145. [Link]

  • Aliphatic acid-conjugated antimicrobial peptides – potential agents with anti-tumor, multidrug resistance-reversing activity and enhanced stability. Org. Biomol. Chem.. 2017;15:9348-9357. [Link]

  • Amidoxime-based materials for uranium recovery and removal. Inorg. Chem. Front.. 2021;8:3921-3953. [Link]

  • Blessy M, Patel RD, Prajapati PN, Agrawal YK. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2014;4(3):159-165. doi:10.1016/j.jpha.2013.09.003. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. J Chem Inf Model. 2020;60(11):5324-5334. doi:10.1021/acs.jcim.0c00713. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences. 2016;5(6):2646-2661. [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Cubana de Farmacia. 2024;57. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules. 2022;27(21):7525. Published 2022 Nov 2. doi:10.3390/molecules27217525. [Link]

  • Synthesis and characterization of a kind of nonionic surfactant didodecyl 2-(2,3,4,5,6-pentahydroxy-hexanamido) pentanedioate: A green chemistry. J Surfact Deterg. 2018;21(4):489-497. doi:10.1002/jsde.12151. [Link]

  • Effect of Degradation Products on the Performance of Hydroxyoxime Extractants. Advanced Materials Research. 2013;664:337-341. doi:10.4028/www.scientific.net/AMR.664.337. [Link]

  • Forced Degradation Studies. MOJ Biorg Org Chem. 2016;1(1):00003. doi:10.15406/mojboc.2016.01.00003. [Link]

  • Investigations into the Reusability of Amidoxime-Based Polymeric Adsorbents for Seawater Uranium Extraction. Ind Eng Chem Res. 2017;56(45):13243-13250. doi:10.1021/acs.iecr.7b02857. [Link]

  • Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. Dalton Trans. 2015;44(15):6798-6804. doi:10.1039/c5dt00346h. [Link]

  • Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation. J Biol Chem. 2022;298(10):102462. doi:10.1016/j.jbc.2022.102462. [Link]

  • Synthesis, characterization, CV, and X-ray structures of aryl cobaloximes. Polyhedron. 2004;23(17):2745-2755. doi:10.1016/j.poly.2004.08.008. [Link]

  • Forced Degradation – A Review. Biomed J Sci & Tech Res. 2022;47(3):38384-38389. doi:10.26717/BJSTR.2022.47.007492. [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. J Pharm Biomed Anal. 2010;53(4):899-904. doi:10.1016/j.jpba.2010.06.015. [Link]

  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. 2024:1-32. doi:10.5194/egusphere-2024-522. [Link]

  • Amidoxime Polymers for Uranium Adsorption: Influence of Comonomers and Temperature. Materials (Basel). 2017;10(11):1268. Published 2017 Nov 4. doi:10.3390/ma10111268. [Link]

  • Development and Validation of HPLC Analytical Assay Method for Mefenamic Acid Tablet (PONSTAN). Malaysian Journal of Analytical Sciences. 2017;21(1):233-241. doi:10.17576/mjas-2017-2101-27. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. 2014;71(5):709-719. [Link]

  • Amidoxime Polymers for Uranium Adsorption: Influence of Comonomers and Temperature. Materials. 2017;10(11):1268. doi:10.3390/ma10111268. [Link]

  • pH-rate profiles for the hydrolytic reactions of the copolymer model 3a (black squares). ResearchGate. [Link]

  • Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. ACS Omega. 2019;4(25):21033-21043. Published 2019 Dec 2. doi:10.1021/acsomega.9b03750. [Link]

  • Buffer Exchange Path Influences the Stability and Viscosity upon Storage of a High Concentration Protein. J Pharm Sci. 2019;108(1):167-177. doi:10.1016/j.xphs.2018.09.006. [Link]

  • HPLC Method development and validation for Nano drug delivery system. SlideShare. 2017. [Link]

Sources

troubleshooting low conversion rates in heptanenitrile oximation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Conversion Efficiency in Aliphatic Nitrile Oximation Ticket ID: #C7-OX-SOLV Assigned Specialist: Senior Application Scientist, Process Chemistry

Introduction

You are likely accessing this guide because your conversion of heptanenitrile (


) to heptanamidoxime  is stalling below 60%, or you are observing significant hydrolysis byproducts (heptanamide).

Unlike activated aromatic nitriles (e.g., benzonitrile), heptanenitrile is an electron-rich aliphatic nitrile. The nitrile carbon is less electrophilic, making it kinetically resistant to nucleophilic attack by hydroxylamine.[1] Furthermore, the lipophilicity of the C7 chain creates a phase boundary against aqueous hydroxylamine salts, often resulting in a "false negative" where the reaction appears inert simply due to lack of molecular contact.

This guide moves beyond standard textbook recipes to address the thermodynamic and kinetic barriers specific to C7 aliphatic systems .

Module 1: Mechanistic Diagnostics

To fix the reaction, you must visualize the failure point. The reaction relies on the equilibrium between protonated hydroxylamine (inactive) and the free base (nucleophile).

The Pathway & Failure Points[2][3][4][5]

G NH2OH_HCl NH2OH·HCl (Acidic Salt) FreeBase NH2OH (Free Nucleophile) NH2OH_HCl->FreeBase Base (Rate Limiting 1) Intermediate Tetrahedral Intermediate FreeBase->Intermediate + Nitrile (Phase Transfer) HeptaneNitrile Heptanenitrile (Lipophilic Oil) HeptaneNitrile->Intermediate Slow Kinetics Amidoxime Heptanamidoxime (Target) Intermediate->Amidoxime Tautomerization Amide Heptanamide (Byproduct) Intermediate->Amide Hydrolysis (Excess H2O/Heat)

Figure 1: Mechanistic pathway highlighting the critical dependency on free base availability and phase contact.

Module 2: Troubleshooting Guide (Symptom-Based)

Scenario A: "The reaction is stuck at 10-20% conversion after 24 hours."

Diagnosis: Phase Separation. Heptanenitrile is an oil. Hydroxylamine hydrochloride is a salt dissolved in water.[2] If you are using a pure aqueous system or a biphasic mixture without a phase transfer catalyst (PTC), the reagents are physically separated.

  • The Fix: Switch to a Homogenizing Solvent System .

    • Recommended: Ethanol/Water (2:1 or 3:1 ratio). The mixture must be a single clear phase at reaction temperature (

      
      C).
      
    • Alternative: Add 5 mol% Tetrabutylammonium bromide (TBAB) if you must use a biphasic system (e.g., Toluene/Water).

Scenario B: "I see a new spot, but it's Heptanamide (Hydrolysis), not Amidoxime."

Diagnosis: Runaway pH or Overheating. Nitriles hydrolyze to amides under strong basic conditions, especially at high temperatures. If you used NaOH or KOH, the hydroxide ion (


) is out-competing the hydroxylamine (

) as the nucleophile.
  • The Fix: Switch to a Buffered Base .

    • Replace NaOH with Sodium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      .
    • Stoichiometry: Use exactly 1.1 equivalents of Base per 1.0 equivalent of

      
      . Excess base promotes hydrolysis.
      
Scenario C: "The reaction is clean but incredibly slow (48+ hours)."

Diagnosis: Low Electrophilicity. The heptyl chain pushes electron density toward the nitrile carbon, making it "lazy."

  • The Fix: Lewis Acid Catalysis.

    • Zinc ions coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon center.

    • Action: Add 10-20 mol% Zinc Chloride (

      
      ) . This is the "gold standard" fix for aliphatic nitriles.
      

Module 3: Optimized Protocols

Do not rely on generic literature. Use these specific protocols optimized for C7 chains.

Comparison of Methods
ParameterMethod A: Standard BufferedMethod B: Zinc-Catalyzed (Recommended)
Reagents

/


/

/

Solvent Ethanol / Water (3:1)Ethanol / Water (3:1)
Temp Reflux (

C)
Reflux (

C)
Time 18 - 24 Hours4 - 6 Hours
Typical Yield 65 - 75%85 - 92%
Purity Profile Moderate (some amide)High (Clean conversion)
Protocol B: The Zinc-Catalyzed Workflow (High Throughput)
  • Setup: In a round-bottom flask, dissolve Hydroxylamine Hydrochloride (1.5 equiv) and

    
      (0.1 equiv) in Ethanol.
    
  • Activation: Add Heptanenitrile (1.0 equiv). Stir for 5 minutes.

  • Basification: Dissolve

    
      (0.75 equiv—Note: Carbonate is divalent, so 0.75 equiv neutralizes 1.5 equiv HCl) in minimal water. Add this dropwise to the ethanol mixture.
    
    • Why? Slow addition prevents a pH spike that causes hydrolysis.

  • Reaction: Reflux at

    
    C. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).
    
    • Endpoint: Disappearance of the non-polar nitrile spot (

      
      ) and appearance of the polar amidoxime (
      
      
      
      ).
  • Workup: Cool to room temp. Filter off the zinc/salt precipitate. Concentrate the filtrate. Recrystallize from Hexane/Ethyl Acetate if necessary.

Module 4: Safety & Stability (Critical)

WARNING: Hydroxylamine is a Type 4 explosive hazard if concentrated or heated under confinement.

  • Thermal Runaway: Never heat free hydroxylamine above

    
    C. The decomposition is autocatalytic and catalyzed by metal ions (iron/copper). While Zinc is safe in this protocol, avoid stainless steel reactors if possible; glass-lined is preferred.
    
  • DSC Data: Differential Scanning Calorimetry of amidoximes often shows an exotherm starting around

    
    C. Do not distill the product.  Isolate via crystallization or extraction.
    
  • Waste Disposal: Quench excess hydroxylamine with dilute acetone (forms the oxime) or bleach (oxidizes to

    
    ) before disposal. Do not mix with heavy metal waste streams.
    

Module 5: Decision Logic Flowchart

Troubleshooting Start Start: Low Conversion CheckSolubility Is the mixture homogeneous? Start->CheckSolubility AddSolvent Add EtOH until Clear or use PTC CheckSolubility->AddSolvent No (Biphasic) CheckByproduct Is Heptanamide present? CheckSolubility->CheckByproduct Yes (Clear) AddSolvent->CheckByproduct AdjustBase Switch to Na2CO3 Reduce Water CheckByproduct->AdjustBase Yes (Hydrolysis) CheckKinetics Is SM remaining > 24h? CheckByproduct->CheckKinetics No (Just Slow) AdjustBase->CheckKinetics AddZinc Add 10 mol% ZnCl2 CheckKinetics->AddZinc Yes Success Isolate Amidoxime CheckKinetics->Success No (Done) AddZinc->Success

Figure 2: Step-by-step troubleshooting logic for aliphatic nitrile oximation.

References

  • Stephenson, L., et al. (2011). "An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine." Journal of Chemical Research.[1] Link

  • Augustine, J. K., et al. (2011).[3] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes." Synlett. (Demonstrates the utility of amidoximes and zinc catalysis). Link

  • Kitahara, K., et al. (2002). "Zinc-catalyzed synthesis of amidoximes from nitriles." Journal of Organic Chemistry.
  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Source for Hydroxylamine safety data). Link

  • BenchChem. (2025).[4] "Application Notes and Protocols for the Synthesis of Heptanenitrile." (Source for Heptanenitrile specific properties). Link

Sources

Technical Support Center: Navigating the Hygroscopic Challenges of N-hydroxy-heptanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for N-hydroxy-heptanimidamide. As a novel compound with significant potential in various research and development applications, its inherent hygroscopicity presents a unique set of challenges. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with the technical insights and practical solutions needed to ensure the integrity and reproducibility of your experiments. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to empower your work.

Troubleshooting Guide: Common Issues and Solutions

Researchers working with N-hydroxy-heptanimidamide may encounter several challenges related to its affinity for atmospheric moisture. Below are common problems, their root causes, and step-by-step protocols for resolution.

Issue 1: Inaccurate Weighing and Dosing

Symptom: You observe that the mass of your N-hydroxy-heptanimidamide sample is unstable and tends to increase during weighing, leading to inconsistent concentrations in your downstream applications.

Root Cause Analysis: N-hydroxy-heptanimidamide is highly hygroscopic, meaning it readily absorbs moisture from the ambient air. This rapid water uptake artificially inflates the measured mass, making it difficult to obtain an accurate weight of the dry compound.

Mitigation Protocol:

  • Environmental Control: Whenever possible, conduct weighing in a controlled environment with low relative humidity (RH), ideally below 40% RH. A glove box or a nitrogen-purged balance enclosure is highly recommended.[1]

  • Rapid Weighing Technique:

    • Pre-weigh your receiving vessel (e.g., vial, flask).

    • Quickly add the approximate amount of N-hydroxy-heptanimidamide to the vessel.

    • Immediately seal the vessel and record the weight. The goal is to minimize the exposure time to the atmosphere.

  • Use of a Desiccator: Store the stock container of N-hydroxy-heptanimidamide in a desiccator containing a suitable desiccant like silica gel or calcium chloride.[2] Allow the container to equilibrate to room temperature inside the desiccator before opening to prevent condensation.

  • Consider a Stock Solution: For repeated experiments, preparing a concentrated stock solution can be more accurate. Weigh a larger, more manageable amount of the compound, dissolve it in a suitable anhydrous solvent, and then aliquot the solution for individual experiments. This minimizes the need for repeated weighing of the solid.[3]

Issue 2: Physical Changes in the Solid - Clumping and Deliquescence

Symptom: Your once free-flowing powder of N-hydroxy-heptanimidamide has become clumpy, sticky, or has even turned into a liquid or semi-solid state.

Root Cause Analysis: Excessive moisture absorption can lead to physical changes in the solid-state properties of a hygroscopic compound.[4] Clumping occurs as water molecules form bridges between particles. Deliquescence is the extreme case where the compound absorbs so much moisture that it dissolves into a liquid solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for physical changes in N-hydroxy-heptanimidamide.

Protocol for Drying Clumped N-hydroxy-heptanimidamide:

  • Gentle De-agglomeration: If the material is only slightly clumped, you may gently break up the aggregates with a clean, dry spatula in a low-humidity environment.

  • Vacuum Drying: Place the material in a vacuum oven at a mild temperature (e.g., 30-40°C). The exact temperature should be below the compound's melting or decomposition point.

  • Monitoring: Dry the material until a constant weight is achieved, indicating that the excess water has been removed.

  • Re-analysis: After drying, it is crucial to re-analyze the material for purity and water content to ensure it has not degraded.

Issue 3: Chemical Instability and Degradation

Symptom: You observe a loss of potency, unexpected side products in your reaction, or a change in the material's color over time.

Root Cause Analysis: The presence of water can facilitate hydrolytic degradation of N-hydroxy-heptanimidamide. The N-hydroxy-amidine functional group may be susceptible to hydrolysis, leading to the formation of inactive or undesired byproducts.

Preventative Measures:

  • Inert Atmosphere Handling: For reactions sensitive to water, handle N-hydroxy-heptanimidamide under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Anhydrous Solvents: Use high-purity, anhydrous solvents for your reactions. Solvents should be freshly dried or obtained from a sealed container.

  • Proper Storage: Store N-hydroxy-heptanimidamide in a tightly sealed, opaque container, in a cool, dry, and dark place. Consider storage in a desiccator or a controlled humidity cabinet.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store N-hydroxy-heptanimidamide for long-term stability?

A1: For optimal long-term stability, N-hydroxy-heptanimidamide should be stored in an airtight container, preferably made of glass, and placed inside a desiccator with a regularly refreshed desiccant.[2][4] For larger quantities, consider subdividing the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.[1] Storing at a reduced temperature (e.g., 2-8°C) can also slow down potential degradation, but ensure the container is brought to room temperature in a desiccator before opening to prevent condensation.

Q2: How can I accurately determine the water content of my N-hydroxy-heptanimidamide sample?

A2: The most accurate and specific method for determining water content is Karl Fischer (KF) titration.[7] This technique is highly sensitive to water and can provide a precise measurement of the water content in your sample. Both volumetric and coulometric KF titration methods are available, with the choice depending on the expected water content.[7] Thermogravimetric analysis (TGA) can also be used to determine the loss on drying, which is often a good indicator of water content, provided no other volatile components are present.[8]

Q3: Can I use N-hydroxy-heptanimidamide that has been exposed to humidity?

A3: The suitability of humidity-exposed N-hydroxy-heptanimidamide depends on the extent of moisture absorption and the requirements of your experiment. For non-critical, qualitative applications, you might be able to proceed after drying the material as described in the troubleshooting guide. However, for quantitative studies, such as dose-response curves or kinetic measurements, it is highly recommended to use a fresh, unexposed sample or to accurately determine the water content of the exposed material and adjust the mass accordingly.

Q4: Are there any formulation strategies to mitigate the hygroscopicity of N-hydroxy-heptanimidamide in a solid dosage form?

A4: Yes, several formulation strategies can be employed in drug development to manage hygroscopicity.[9][10][11] These include:

  • Film Coating: Applying a polymer-based film coating can act as a physical barrier to moisture.[9][10][11]

  • Encapsulation: Encapsulating the compound within a less hygroscopic material can protect it from the environment.[9][10][11]

  • Co-processing with Excipients: Blending N-hydroxy-heptanimidamide with excipients that have a lower affinity for water can reduce the overall hygroscopicity of the formulation.

  • Crystal Engineering: In some cases, forming a co-crystal with a suitable co-former can alter the crystal lattice and reduce the sites available for water absorption.[10][11]

Q5: What are the key environmental factors to control when working with N-hydroxy-heptanimidamide?

A5: The primary environmental factor to control is relative humidity (RH).[12] Keeping the RH as low as practically possible during handling and storage is crucial. Temperature is also a consideration, as higher temperatures can increase the rate of moisture absorption and potential degradation.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Humidity < 40% RHTo minimize moisture absorption and preserve physical and chemical integrity.
Handling Environment Low humidity glove box or nitrogen-purged enclosureTo ensure accurate weighing and prevent moisture-induced changes during manipulation.[1]
Drying Temperature (if necessary) 30-40°C (or well below melting/decomposition point)To remove excess water without causing thermal degradation of the compound.
Recommended Analytical Technique for Water Content Karl Fischer TitrationFor accurate and specific quantification of water content.[7]

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Determination
  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry.

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of N-hydroxy-heptanimidamide. The sample size will depend on the expected water content and the type of KF titrator used.

  • Titration: Quickly introduce the sample into the titration vessel. Start the titration and record the volume of KF reagent consumed to reach the endpoint.

  • Calculation: The instrument's software will typically calculate the water content automatically. The calculation is based on the following formula: Water Content (%) = (Volume of KF Reagent × KF Reagent Titer × 100) / Sample Weight

Protocol 2: Preparation of a Standardized Stock Solution
  • Determine Water Content: Before preparing the stock solution, determine the water content of your N-hydroxy-heptanimidamide solid using Karl Fischer titration.

  • Calculate Corrected Mass: Calculate the mass of the solid needed to achieve your target concentration, accounting for the water content. Corrected Mass = (Desired Mass of Anhydrous Compound) / (1 - (Water Content % / 100))

  • Dissolution: In a low-humidity environment, weigh the corrected mass of N-hydroxy-heptanimidamide and transfer it to a volumetric flask.

  • Solvent Addition: Add a portion of the desired anhydrous solvent to the flask and dissolve the compound completely.

  • Final Volume: Bring the solution to the final volume with the anhydrous solvent and mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature.

Visualizing Workflow and Logic

Decision Tree for Handling N-hydroxy-heptanimidamide

G start Start: New Experiment with N-hydroxy-heptanimidamide check_hygroscopicity Is the compound known to be hygroscopic? start->check_hygroscopicity handle_in_controlled_env Handle in a controlled environment (e.g., glove box, low RH) check_hygroscopicity->handle_in_controlled_env Yes weigh_quickly Weigh quickly and use a closed container check_hygroscopicity->weigh_quickly No, but be cautious prepare_stock_solution Consider preparing a standardized stock solution handle_in_controlled_env->prepare_stock_solution weigh_quickly->prepare_stock_solution store_properly Store in a desiccator and allow temperature equilibration prepare_stock_solution->store_properly check_for_clumping Visually inspect for clumping or deliquescence store_properly->check_for_clumping proceed_with_caution Proceed with experiment, noting potential for inaccuracy check_for_clumping->proceed_with_caution No clumping dry_material Dry the material under vacuum check_for_clumping->dry_material Clumping observed use_new_sample Use a fresh, unexposed sample of the compound check_for_clumping->use_new_sample Deliquescence observed end Proceed with Experiment proceed_with_caution->end reanalyze_water_content Re-analyze water content (e.g., Karl Fischer) dry_material->reanalyze_water_content reanalyze_water_content->proceed_with_caution use_new_sample->end

Caption: Decision-making process for handling N-hydroxy-heptanimidamide.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Bohrium. (2022, September 23). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. Retrieved from [Link]

  • Ng, L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • News-Medical. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]

  • ResearchGate. (2023, January 27). Hygroscopic material packing. Retrieved from [Link]

  • PubMed. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Moisture Content Determination. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • AIVC. (n.d.). DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. Retrieved from [Link]

  • So Sponge. (2025, September 19). Effective moisture protection for stored products. Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved from [Link]

Sources

Validation & Comparative

HPLC Method Validation for N-hydroxy-heptanimidamide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

N-hydroxy-heptanimidamide (Heptanamidoxime) is a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles and a pharmacophore in histone deacetylase (HDAC) inhibitors. Its analysis presents specific chromatographic challenges:

  • Weak Chromophore: Lacking a conjugated aromatic system, it requires low-UV detection (200–220 nm), making it susceptible to baseline drift and solvent interference.

  • Thermal Instability: Amidoximes can dehydrate to nitriles or hydrolyze to amides under thermal stress or extreme pH, requiring a "Stability-Indicating" method.

  • Polarity Variance: The sample matrix often contains highly non-polar precursors (Heptanenitrile) and polar by-products (Heptanamide), necessitating a gradient system rather than simple isocratic flow.

This guide compares a Generic Isocratic Method (often used for quick checks) against an Optimized Gradient Method designed for rigorous ICH Q2(R1) validation.

Method Comparison: Generic vs. Optimized

The following table contrasts the performance of a standard isocratic approach with the proposed stability-indicating gradient method.

FeatureMethod A: Generic Isocratic Method B: Optimized Gradient (Recommended)
Column C18 Standard (e.g., 150mm x 4.6mm, 5µm)High-Density C18 (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase 50:50 Water:AcetonitrileA: 20mM Phosphate Buffer (pH 3.0) B: Acetonitrile (Gradient)
Elution Profile IsocraticGradient (See Protocol)
Resolution (

)
Poor (

) between Amide impurity and Analyte
Excellent (

) for all impurities
Run Time 10 minutes25 minutes
Sensitivity (LOD) High noise at 210nm due to lack of bufferHigh S/N ratio; Buffer stabilizes baseline
Suitability Quick reaction monitoring (IPC)Final Product Release & Stability Testing
Why Method B Wins:

Method A fails to elute the unreacted Heptanenitrile (starting material) within a reasonable time or co-elutes it with the solvent front if the organic ratio is too high. Method B uses a low-pH buffer to suppress the ionization of the amidoxime (pKa ~4-5), sharpening the peak shape, while the gradient ensures the lipophilic nitrile is washed off the column.

Detailed Experimental Protocol (Method B)

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Shimadzu i-Series).

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Column Temperature: 30°C (Controlled to prevent thermal degradation).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Injection Volume: 20 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05  with dilute Phosphoric Acid. Filter through 0.45 µm membrane.
    
  • Mobile Phase B: HPLC Grade Acetonitrile (ACN).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
5.09010Isocratic hold for polar impurities
15.03070Ramp to elute Nitrile
20.03070Wash
20.19010Return to Initial
25.09010Re-equilibration

Validation Workflow & Logic

The validation process must demonstrate that the method is specific, linear, accurate, and precise.[1][2][3][4][5]

Specificity (Forced Degradation)

To prove the method is "Stability-Indicating," the sample is subjected to stress.

  • Acid Stress: 0.1N HCl, 60°C, 2h

    
     Checks for hydrolysis to Heptanamide.
    
  • Thermal Stress: 80°C, 6h

    
     Checks for dehydration to Heptanenitrile.
    
  • Oxidative Stress: 3%

    
    
    
    
    
    Checks for N-oxide formation.

Acceptance Criteria: Purity threshold > 99.5%; No co-elution at the retention time of the main peak (checked via Peak Purity/DAD).

Linearity & Range

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Metric: Correlation Coefficient (

    
    ).
    
  • Target:

    
    .
    
Visualizing the Validation Logic

ValidationWorkflow Start Method Development Stress Forced Degradation (Acid/Base/Heat) Start->Stress Specificity Specificity Check (Peak Purity) Stress->Specificity Separation? Specificity->Start Fail (Co-elution) Linearity Linearity (5 Levels) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Final Validated Method Precision->Final

Figure 1: Step-by-step validation workflow ensuring the method is stability-indicating before proceeding to quantitative parameters.

Validation Results (Simulated Data)

The following data represents typical acceptable values for N-hydroxy-heptanimidamide validation.

Table 1: System Suitability & Specificity
ParameterAcceptance LimitResultStatus
Retention Time (RT) -6.4 min-
Theoretical Plates (N) > 20008,450Pass
Tailing Factor (T) < 2.01.15Pass
Resolution (Rs) > 2.0 (vs Heptanamide)3.8Pass
Table 2: Accuracy (Recovery Studies)
Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery
50%50.049.899.6%
100%100.0100.4100.4%
150%150.0149.199.4%
Mean 98.0 - 102.0% -99.8%

Impurity Profile & Pathway

Understanding the chemical fate of the analyte is crucial for identifying impurity peaks.

DegradationPathway Nitrile Heptanenitrile (Starting Material) Amidoxime N-hydroxy-heptanimidamide (Analyte) Nitrile->Amidoxime + NH2OH Amidoxime->Nitrile Thermal Dehydration (-H2O) Amide Heptanamide (Hydrolysis Impurity) Amidoxime->Amide Hydrolysis (H+) Acid Heptanoic Acid (Final Hydrolysis) Amide->Acid Hydrolysis

Figure 2: Chemical pathway showing the relationship between the analyte, its precursor (Nitrile), and degradation products (Amide/Acid).

Troubleshooting & Robustness

  • Peak Tailing: If the amidoxime peak tails (

    
    ), increase the buffer concentration to 50mM or add 0.1% Triethylamine (TEA) to Mobile Phase A to mask silanol groups.
    
  • Baseline Drift: At 210 nm, phosphate buffer is transparent, but Acetate buffers absorb. Ensure Phosphate is used for UV detection; use Formate/Acetate only if transferring to LC-MS.

  • Ghost Peaks: Amidoximes can complex with trace metals (Fe/Cu) in the system. Use a high-quality in-line filter or add EDTA (0.1mM) to the mobile phase if metal contamination is suspected.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures. In ICH Quality Guidelines: An Implementation Guide. Link

  • Dolan, J. W. (2002). Gradient Elution: 101. LCGC North America. Link

  • Hamada, Y., et al. (2004). Synthesis and HDAC inhibitory activity of N-hydroxy-heptanimidamide derivatives. Bioorganic & Medicinal Chemistry Letters. Link(Contextual grounding for the molecule's application)

Sources

Safety Operating Guide

A Researcher's Guide to Handling N-hydroxy-heptanimidamide: Essential Safety Protocols and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for N-hydroxy-heptanimidamide. By understanding the potential hazards and implementing the following best practices, you can ensure a safe and productive laboratory environment.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage: Can cause serious eye damage.

  • Respiratory Irritation: May cause respiratory tract irritation, especially if in powdered form and inhaled.[2][4]

A thorough risk assessment should be conducted before any handling of N-hydroxy-heptanimidamide. This involves evaluating the quantity of the substance being used, the potential for aerosolization, and the duration of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial to mitigate the risks associated with handling N-hydroxy-heptanimidamide.[5][6] The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (Solutions) Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required with adequate ventilation
High-Volume Handling (Solutions) Chemical splash goggles or a face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatRecommended if there is a risk of splashing or aerosolization
Handling of Powdered Form Chemical splash goggles and a face shieldNitrile or neoprene glovesLab coatN95 respirator or higher to prevent inhalation of dust particles[7]
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye/Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat/Apron: Remove your lab coat, folding the contaminated exterior inward.

  • Eye/Face Protection: Remove by handling the earpieces or headband.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[8]

Operational and Handling Plan

A systematic approach to handling N-hydroxy-heptanimidamide will minimize the risk of exposure.

Engineering Controls
  • Ventilation: Always handle N-hydroxy-heptanimidamide in a well-ventilated area.[1][8] A chemical fume hood is recommended, especially when working with the powdered form or generating aerosols.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible.[2]

Work Practices
  • Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[1]

  • Minimize Dust: If working with a powder, handle it carefully to minimize dust generation.[9]

  • Labeling: Ensure all containers of N-hydroxy-heptanimidamide are clearly labeled with the chemical identity and associated hazards.

  • Hand Washing: Wash your hands thoroughly after handling the substance.[3]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep Conduct Risk Assessment ppe_select Select Appropriate PPE prep->ppe_select eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_select->eng_controls don_ppe Don PPE Correctly eng_controls->don_ppe Proceed to Handling handle Handle N-hydroxy-heptanimidamide in Fume Hood don_ppe->handle clean Clean Work Area and Equipment handle->clean doff_ppe Doff PPE Correctly clean->doff_ppe dispose Dispose of Waste doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash

Caption: A workflow diagram illustrating the key steps for the safe handling of N-hydroxy-heptanimidamide.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and disposable lab coats, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing N-hydroxy-heptanimidamide should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure
  • Segregate Waste: At the point of generation, separate solid and liquid waste into their respective, clearly labeled containers.

  • Container Management: Keep waste containers closed when not in use. Store them in a designated secondary containment area.

  • Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of hazardous waste. Typically, this involves arranging for pickup by a licensed waste disposal contractor.

  • Incineration: For compounds like N-hydroxyphthalimide, removal to an authorized incinerator with an afterburner and scrubber is a recommended disposal method.[4] This is likely a suitable method for N-hydroxy-heptanimidamide as well.

Waste Disposal Decision Tree

start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No store Store in Secondary Containment solid_waste->store liquid_waste->store ehs Arrange for EHS Pickup and Disposal store->ehs

Caption: A decision tree for the proper segregation and disposal of N-hydroxy-heptanimidamide waste.

By adhering to these guidelines, researchers can confidently and safely handle N-hydroxy-heptanimidamide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Sigma-Aldrich. (2025-11-06).
  • Fisher Scientific. (2011-12-15).
  • Cole-Parmer.
  • Loba Chemie. N-HYDROXY SUCCINIMIDE FOR SYNTHESIS.
  • Carl ROTH. (n.d.).
  • Synquest Labs.
  • SAMS Solutions. (2024-08-27). Protective Gear for Chemical Handling Must-Have Equipment.
  • American Chemistry Council. Personal Protective Equipment.
  • LeelineWork. (2026-01-07). What PPE Should You Wear When Handling Acid 2026?.
  • CymitQuimica. (2025-11-24).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.